N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide
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Overview
Description
N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of cyanoacetamides and triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both cyano and triazole functional groups in its structure makes it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in various condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bidentate reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various heterocyclic compounds .
Scientific Research Applications
N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to the presence of the triazole moiety, which is known for its biological activity.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to the active site of enzymes, inhibiting their activity and leading to the desired biological effects . For instance, in anticancer applications, the compound may inhibit enzymes involved in cell proliferation, thereby exerting its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and triazole-containing molecules, such as:
- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
- 1,2,3-triazole analogs
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide is unique due to its specific combination of cyano and triazole functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(cyanomethyl)-N-propyl-2-(1,2,4-triazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-2-8-19(9-7-16)15(21)14-6-4-3-5-13(14)10-20-12-17-11-18-20/h3-6,11-12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCLLGOGYKKUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=CC=C1CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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